

A Comparative Guide to ANG1005: Brain Concentration vs. Peripheral Tissue Distribution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ANG1005

Cat. No.: B10858675

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the brain concentration and peripheral tissue distribution of **ANG1005**, a novel peptide-drug conjugate, with its parent compound, paclitaxel. It includes supporting preclinical and clinical data, detailed experimental methodologies, and visualizations of key biological and experimental processes.

Introduction to ANG1005

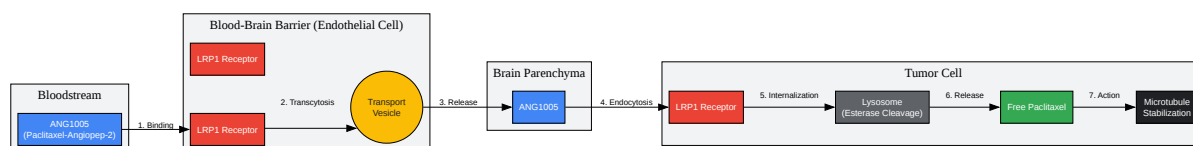
ANG1005 is an investigational therapeutic agent designed to overcome a significant challenge in neuro-oncology: the blood-brain barrier (BBB). The BBB is a highly selective barrier that prevents most systemically administered drugs, including the potent chemotherapeutic agent paclitaxel, from reaching tumors within the central nervous system (CNS).^{[1][2]} Paclitaxel is effective against various cancers, but its utility for brain tumors and metastases is severely limited by the P-glycoprotein (P-gp) efflux pump at the BBB, which actively removes it from the brain.^[2]

To address this, **ANG1005** was created by conjugating three molecules of paclitaxel to Angiopep-2, a 19-amino acid peptide vector.^[1] This peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the endothelial cells of the BBB and is also upregulated in many tumor cells.^{[3][4]} This targeting mechanism is designed to facilitate the transport of the paclitaxel payload across the BBB and into brain tumors.^{[1][3]}

Mechanism of Action: Crossing the Blood-Brain Barrier

ANG1005 utilizes a physiological pathway, receptor-mediated transcytosis, to enter the brain. [3][5] The Angiopep-2 peptide acts as a ligand for the LRP1 receptor. [6][7] Upon binding to LRP1 on the luminal side of the BBB's endothelial cells, the entire **ANG1005** conjugate is internalized into vesicles. [8][9] These vesicles are then transported across the endothelial cell cytoplasm and release their contents on the abluminal side, into the brain parenchyma. [5][6]

Once in the brain, **ANG1005** can also bind to LRP1 receptors on tumor cells, facilitating its entry via endocytosis. [1] Inside the tumor cell, lysosomal esterases cleave the ester bonds linking paclitaxel to the Angiopep-2 peptide. [1][3] The released paclitaxel is then free to exert its cytotoxic effect by stabilizing microtubules and arresting the cell cycle. [3]



[Click to download full resolution via product page](#)

Caption: LRP1-mediated transcytosis of **ANG1005** across the BBB.

Comparative Performance: Brain vs. Peripheral Tissues

Experimental data from both preclinical and clinical studies demonstrate **ANG1005**'s ability to significantly increase paclitaxel concentration in the brain while maintaining systemic activity.

Preclinical Data: Enhanced Brain Uptake

Preclinical studies in rodents have quantified the superior brain penetration of **ANG1005** compared to standard paclitaxel. The key metric, the brain influx transfer coefficient (Kin), measures the rate of drug entry into the brain.

Compound	Brain Influx (Kin) (mL/s/g)	Fold Increase vs. Paclitaxel	Reference
125I-ANG1005	$7.3 \pm 0.2 \times 10^{-3}$	~86-fold	[10][11]
3H-Paclitaxel	$8.5 \pm 0.5 \times 10^{-5}$	-	[10][11]
125I-Angiopep-2	$7.1 \pm 1.0 \times 10^{-4}$	~8.4-fold	[10]

Table 1: Comparison of Brain Influx Coefficients.

Further studies in mice with experimental brain metastases of breast cancer showed that 30 minutes after intravenous injection, the concentration of **ANG1005** in tumor-free brain tissue was more than 10-fold higher than that of paclitaxel.[10] In brain metastases, **ANG1005** concentrations were over 7-fold higher than paclitaxel concentrations.[10]

Clinical Data: Intracranial and Extracranial Activity

Phase II clinical trials in heavily pretreated patients with recurrent brain metastases from breast cancer have evaluated the efficacy of **ANG1005** in both the CNS (intracranial) and the body (extracranial/peripheral).

Response Category	Intracranial (CNS) Response (n=57 evaluable)	Extracranial (Peripheral) Response (n=33 evaluable)	Reference
Objective Response Rate (ORR)	15% (Investigator) / 8% (IRF*)	27% (1 CR, 8 PR)	[1]
Patient Benefit Rate (SD or better)	77%	86%	[1]

*Table 2: **ANG1005** Clinical Efficacy in Brain Metastases. (CR: Complete Response; PR: Partial Response; SD: Stable Disease; IRF: Independent Radiology Facility).

These results indicate that **ANG1005** demonstrates antitumor activity in both the brain and peripheral tissues, a crucial feature for treating metastatic cancer.^[1] The patient benefit rate suggests that the conjugate not only reaches its target in the brain but also remains effective systemically.^[1]

Supporting Experimental Data & Protocols

The quantitative data presented are derived from rigorous experimental methodologies designed to assess drug delivery across the BBB and antitumor efficacy.

Experimental Protocols

1. In Situ Brain Perfusion (Rodent Model) This technique is used to measure the rate of transport of a substance across the BBB without interference from systemic circulation.^[12]^[13]^[14]

- Objective: To determine the brain influx transfer coefficient (Kin).^[11]
- Procedure:
 - Anesthetize the animal (e.g., rat or mouse).^[13]
 - Surgically expose the common carotid artery.^[13]
 - Infuse a known concentration of the radiolabeled test compound (e.g., 125I-**ANG1005** or 3H-paclitaxel) in an artificial perfusion fluid into the carotid artery for a short, defined period (e.g., 15 to 300 seconds).^[10]^[12]
 - Stop the perfusion and immediately analyze the brain tissue for radioactivity.^[12]
 - The amount of tracer that entered the brain over time is used to calculate the Kin.^[12]
 - In some experiments, a vascular washout is performed to remove any tracer remaining in the blood vessels, and capillary depletion is used to separate brain parenchyma from the capillary fraction.^[15]

2. Orthotopic Brain Metastasis Model (Mouse) This model is used to evaluate the distribution and efficacy of a drug in a clinically relevant setting of brain tumors.[16][17][18]

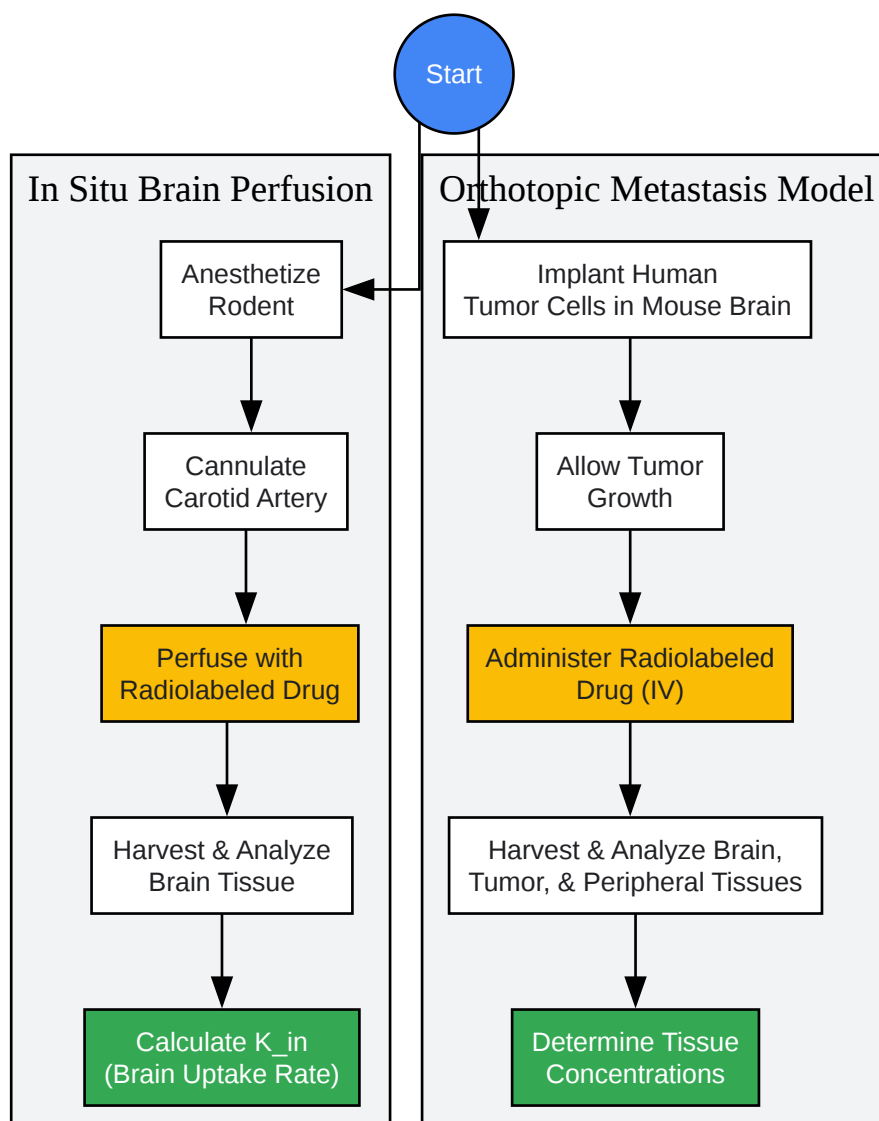
- Objective: To compare the concentration of **ANG1005** and paclitaxel in healthy brain tissue and brain metastases.[11]
- Procedure:
 - Culture human cancer cells known to metastasize to the brain (e.g., MDA-MB-231BR breast cancer cells).[10]
 - Surgically implant the tumor cells directly into the brain of an immunocompromised mouse. [15][16]
 - Allow tumors to establish over a period of weeks.[17]
 - Administer radiolabeled **ANG1005** or paclitaxel intravenously.[10]
 - After a set time (e.g., 30 minutes), euthanize the animal and perfuse the circulatory system to remove blood.[10]
 - Harvest the brain and other peripheral tissues (e.g., liver, lung, kidney).[10]
 - Quantify the amount of radioactivity in the brain, brain tumors, and peripheral tissues to determine drug distribution.[10]

3. Phase II Clinical Trial Design (Human)

- Objective: To evaluate the efficacy and safety of **ANG1005** in patients with recurrent brain metastases.[1][19]
- Procedure:
 - Enroll adult patients with measurable, recurrent brain metastases from breast cancer.[1][19]
 - Administer **ANG1005** intravenously at a dose of 600 mg/m² every 21 days.[1][19]

- Assess intracranial (brain) and extracranial (peripheral) tumor responses using MRI and CT scans at baseline and after every two cycles.[1]
- The primary endpoint is typically the intracranial objective response rate (iORR).[1]

Experimental Workflow Visualization



[Click to download full resolution via product page](#)

Caption: Workflow for preclinical evaluation of **ANG1005** brain uptake.

Conclusion

The conjugation of paclitaxel to the Angiopep-2 peptide to create **ANG1005** results in a dramatic increase in its ability to cross the blood-brain barrier. Preclinical data robustly demonstrate that **ANG1005** achieves significantly higher concentrations in both healthy brain tissue and brain metastases compared to unconjugated paclitaxel.[3][10][15] This enhanced CNS delivery is coupled with retained antitumor activity in peripheral tissues, as evidenced by clinical trial data showing objective responses and disease stabilization both intracranially and extracranially.[1] These findings establish **ANG1005** as a promising therapeutic strategy that effectively targets both brain-localized and systemic disease, addressing a critical unmet need in the treatment of metastatic cancers.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANG1005 for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LRP-1-mediated blood brain barrier transcytosis: mechanisms and therapeutic applications - UCL Discovery [discovery.ucl.ac.uk]
- 6. LRP1 mediates bidirectional transcytosis of amyloid- β across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. LRP-1-mediated intracellular antibody delivery to the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uptake of ANG1005, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uptake of ANG1005, a novel paclitaxel derivative, through the blood-brain barrier into brain and experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. An in situ brain perfusion technique to study cerebrovascular transport in the rat [pubmed.ncbi.nlm.nih.gov]
- 15. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct Implantation of Patient Brain Tumor Cells into Matching Locations in Mouse Brains for Patient-Derived Orthotopic Xenograft Model Development [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Guide to ANG1005: Brain Concentration vs. Peripheral Tissue Distribution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858675#ang1005-brain-concentration-vs-peripheral-tissue-distribution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com